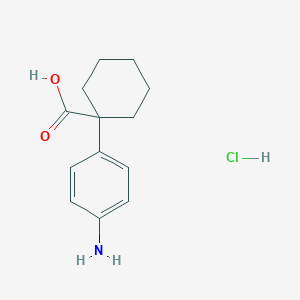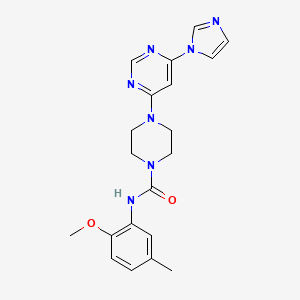
5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole-based compounds. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research on compounds related to 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has focused on their synthesis, crystal structure, and potential biological activities. For instance, the synthesis and characterization of related compounds have been documented, where the structural determinations provide a basis for understanding their interactions at the molecular level (Hao et al., 2017). Such structural analyses are crucial for the development of compounds with specific biological activities.
Biological Activities
Studies have explored the biological activities of triazole derivatives, including antimicrobial and antitumor properties. Some triazole compounds have been found to exhibit antimicrobial activity against a range of pathogens (Bektaş et al., 2007). Furthermore, the antitumor activity of similar compounds has been investigated, showing potential as anticancer agents (Lu et al., 2017). These findings underscore the significance of triazole derivatives in developing new therapeutic agents.
Antioxidant Properties
The antioxidant properties of triazolyl-benzimidazole compounds have been analyzed, revealing the potential of these compounds in mitigating oxidative stress (Karayel et al., 2015). This suggests the applicability of triazole derivatives in developing treatments for conditions associated with oxidative damage.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 2-fluoroaniline with 2-methylbenzyl azide to form the corresponding triazole intermediate, which is then coupled with 4-cyanobenzoyl chloride to yield the final product.", "Starting Materials": [ "2-fluoroaniline", "2-methylbenzyl azide", "4-cyanobenzoyl chloride", "Sodium azide", "Triethylamine", "Dimethylformamide", "Chloroform", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-fluoroaniline (1.0 eq) in dry dimethylformamide (DMF) and add sodium azide (1.2 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 30 minutes.", "Step 2: Add 2-methylbenzyl azide (1.1 eq) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Dilute the reaction mixture with chloroform and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude triazole intermediate.", "Step 4: Dissolve the crude triazole intermediate in dry DMF and add 4-cyanobenzoyl chloride (1.2 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 24 hours.", "Step 5: Dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and methanol as the eluent to obtain the final product as a white solid." ] } | |
CAS-Nummer |
1291834-46-2 |
Produktname |
5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide |
Molekularformel |
C17H16FN5O |
Molekulargewicht |
325.347 |
IUPAC-Name |
5-(2-fluoroanilino)-N-[(2-methylphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16FN5O/c1-11-6-2-3-7-12(11)10-19-17(24)15-16(22-23-21-15)20-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23) |
InChI-Schlüssel |
GGGQWXOOXQBHQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC=CC=C3F |
Löslichkeit |
soluble |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



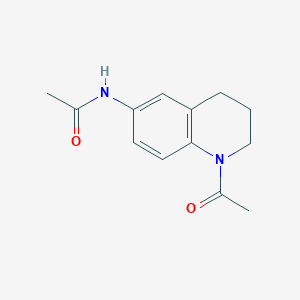

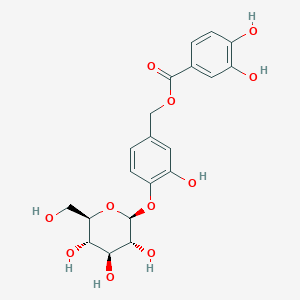
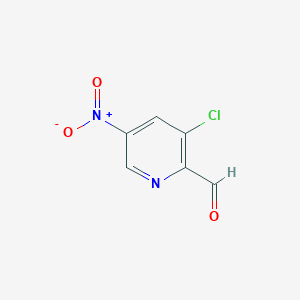
![[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2809932.png)

![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2809937.png)
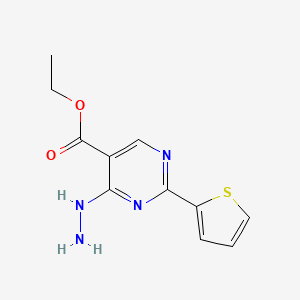

![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2809941.png)
